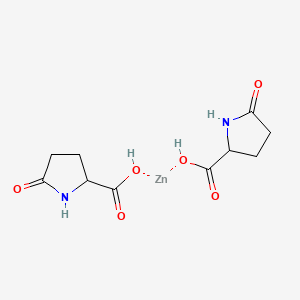

Bis(5-oxo-L-prolinato-N1,O2)zinc

Description

Properties

IUPAC Name |

zinc;5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVLYQRCCIEOPF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68107-75-5, 15454-75-8 | |

| Record name | (T-4)-Bis(5-oxoprolinato-κN1,κO2)zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68107-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc PCA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15454-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(5-oxo-L-prolinato-N1,O2)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Bis 5 Oxo Dl Prolinato N1,o2 Zinc

General Principles of Zinc(II) Coordination Compound Synthesis

The synthesis of zinc(II) coordination compounds is governed by several key principles rooted in the electronic configuration and properties of the zinc(II) ion. The Zn²⁺ ion possesses a [Ar]3d¹⁰ electronic configuration, resulting in a filled d-shell. wikipedia.orgnih.gov This configuration means there are no ligand field stabilization energies to dictate a specific coordination geometry. nih.gov Consequently, the coordination number and geometry of zinc complexes are primarily influenced by the size of the zinc ion and the coordinating ligand atoms, as well as steric and electronic interactions between the ligands. nih.govnih.gov

Zinc(II) is a d¹⁰ metal ion that typically forms colorless complexes and is redox-inert under biological conditions. wikipedia.orgnih.gov It is considered a hard acid in the context of Hard and Soft Acids and Bases (HSAB) theory, showing a preference for coordinating with hard donor atoms like oxygen and nitrogen over softer donors like sulfur. wikipedia.org This preference is a crucial factor in the selection of ligands for synthesis.

Common coordination geometries for zinc(II) are tetrahedral and octahedral. wikipedia.org In aqueous solutions, the predominant species is the octahedral hexaaquo complex, [Zn(H₂O)₆]²⁺. wikipedia.orgnih.gov However, tetrahedral complexes, such as [ZnCl₄]²⁻, are also prevalent. wikipedia.org The flexible coordination geometry of zinc(II) allows for the formation of complexes with various coordination numbers, including five-coordinate and, less commonly, seven-coordinate structures, often dictated by the specific steric and electronic demands of the organic ligands involved. wikipedia.orgnih.gov

The synthesis of zinc coordination compounds often involves the reaction of a zinc salt (e.g., zinc chloride, zinc sulfate, zinc acetate) with a ligand in a suitable solvent. The choice of solvent can be critical, as it can influence the solubility of reactants and products, and in some cases, participate in the coordination sphere of the zinc ion. The pH of the reaction medium is another important parameter, as it can affect the protonation state of the ligand and the formation of hydroxo-zinc species.

Specific Synthetic Routes for Bis(5-oxo-DL-prolinato-N1,O2)zinc

The synthesis of Bis(5-oxo-DL-prolinato-N1,O2)zinc, also known as zinc pyroglutamate (B8496135), typically involves the reaction of a zinc source with pyroglutamic acid (5-oxoproline). google.comchemblink.com Pyroglutamic acid is a cyclic amino acid derivative formed from the intramolecular dehydration of glutamic acid.

A common synthetic method involves the reaction of a zinc salt, oxide, or hydroxide (B78521) with 5-oxo-DL-proline (pyroglutamic acid) or its soluble salts. google.com The reaction is generally carried out in a polar, inert solvent at ambient temperature. Following the reaction, the product, Bis(5-oxo-DL-prolinato-N1,O2)zinc, can be precipitated from the solution. For instance, one patented method describes the precipitation of the product by adding acetone (B3395972) at a reduced temperature of -20°C, followed by filtration and drying under reduced pressure. google.com

The stoichiometry of the reaction is crucial, with a 1:2 molar ratio of zinc to pyroglutamic acid being required to form the desired bis-complex. The zinc ion coordinates with two pyroglutamate ligands. The designation "-N1,O2" in the compound's name indicates that the coordination occurs through the nitrogen atom of the pyrrolidone ring and an oxygen atom of the carboxylate group, forming a chelate ring.

The resulting product is typically a white to off-white crystalline powder. sinocurechem.com Its solubility in water at 20°C is reported to be 94 g/L.

Interactive Data Table: Synthesis Parameters

| Parameter | Value/Condition |

| Zinc Source | Zinc salt, oxide, or hydroxide |

| Ligand | 5-oxo-DL-proline (pyroglutamic acid) or its salts |

| Solvent | Polar, inert solvent |

| Temperature | Ambient |

| Precipitation Method | Addition of acetone at -20°C |

Control over Stereoisomerism in the Synthesis of Pyroglutamate Zinc Complexes

Pyroglutamic acid exists as two enantiomers, L-pyroglutamic acid and D-pyroglutamic acid, due to the presence of a chiral center at the alpha-carbon. Consequently, the synthesis of zinc pyroglutamate can result in different stereoisomers. The starting material, Bis(5-oxo-DL-prolinato-N1,O2)zinc, uses the racemic mixture DL-pyroglutamic acid, which contains equal amounts of the D and L enantiomers. nih.govchemicalbook.com

The synthesis of the specific stereoisomer, Bis(5-oxo-L-prolinato-N1,O2)zinc, is achieved by using the enantiomerically pure L-pyroglutamic acid as the starting ligand. nih.govchemicalbook.com This is a common strategy in coordination chemistry to obtain chiral metal complexes. The stereochemistry of the resulting complex is directly determined by the stereochemistry of the ligand used in the synthesis.

Controlling the stereoisomerism is important as the biological activity and physical properties of the different stereoisomers can vary. For many applications, the L-form is specifically used. sinocurechem.comsdlookchem.commade-in-china.com The synthesis of the pure L-isomer follows the same general principles as the DL-form, with the key difference being the use of L-pyroglutamic acid.

The coordination of the zinc ion to the chiral pyroglutamate ligands can lead to the formation of diastereomers if other chiral centers are present in the complex or if the coordination geometry itself becomes a source of chirality. However, for a simple bis-chelate of a chiral ligand like pyroglutamate with a tetrahedral or octahedral zinc center, the primary control over stereochemistry lies in the selection of the enantiomerically pure ligand.

Exploration of Green Chemistry Approaches in Complex Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific, detailed research on green chemistry approaches for the synthesis of Bis(5-oxo-DL-prolinato-N1,O2)zinc is not extensively documented in the provided search results, general principles of green synthesis can be applied.

One key aspect of green chemistry is the use of safer solvents. The patented synthesis method that utilizes acetone for precipitation presents an opportunity for improvement, as acetone is a volatile organic compound. google.com Green chemistry would encourage the exploration of alternative, more environmentally benign solvents for precipitation or the development of solvent-free reaction conditions.

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The reaction of zinc oxide with pyroglutamic acid to form zinc pyroglutamate and water is an example of a reaction with high atom economy.

ZnO + 2 C₅H₇NO₃ → Zn(C₅H₆NO₃)₂ + H₂O

The use of water as a solvent, where possible, would also align with green chemistry principles. Given the reported water solubility of the product, aqueous synthesis routes are likely feasible. Furthermore, optimizing reaction conditions to minimize energy consumption, such as performing the reaction at ambient temperature, is another green aspect. google.com

While not explicitly detailed for this specific compound, the broader field of coordination chemistry is increasingly exploring green synthetic methods, including mechanochemical synthesis (solid-state grinding), microwave-assisted synthesis, and the use of bio-based starting materials. Future research on the synthesis of zinc pyroglutamate could benefit from exploring these more sustainable approaches.

Solid-State Structural Characterization

The arrangement of atoms in the crystalline state provides a foundational understanding of the molecule's intrinsic properties.

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam. The subsequent diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

Table 1: Hypothetical Crystallographic Data for Bis(5-oxo-DL-prolinato-N1,O2)zinc

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O₆Zn |

| Formula Weight | 323.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) | Value g/cm³ |

| Absorption Coefficient | Value mm⁻¹ |

| F(000) | Value |

Note: The values in this table are hypothetical and serve as an example of what would be obtained from an X-ray crystallography experiment.

The zinc(II) ion in coordination complexes can adopt various geometries, most commonly tetrahedral, trigonal bipyramidal, or octahedral. nih.govsemanticscholar.org The coordination environment in Bis(5-oxo-DL-prolinato-N1,O2)zinc involves the bonding of the zinc center to the 5-oxo-DL-prolinato ligands. Each ligand acts as a bidentate chelator, binding to the zinc ion through the nitrogen atom of the pyrrolidone ring and one of the oxygen atoms of the carboxylate group. nih.gov

In a hypothetical tetrahedral geometry, the zinc(II) center would be coordinated to two nitrogen atoms and two oxygen atoms from the two prolinato ligands. The bond angles around the zinc atom would be approximately 109.5°. In a square planar geometry, these angles would be closer to 90° and 180°. For some zinc complexes with amino acids, a distorted square pyramidal or trigonal bipyramidal geometry is observed. nih.gov The precise geometry is influenced by factors such as the steric bulk of the ligands and the packing forces within the crystal lattice.

Table 2: Hypothetical Bond Lengths and Angles around the Zinc(II) Center

| Bond/Angle | Length (Å) / Angle (°) |

| Zn-O1 | Value |

| Zn-N1 | Value |

| Zn-O1' | Value |

| Zn-N1' | Value |

| O1-Zn-N1 | Value |

| O1-Zn-O1' | Value |

| N1-Zn-N1' | Value |

| O1-Zn-N1' | Value |

Note: The values in this table are hypothetical and represent the type of data obtained from X-ray crystallography.

The way in which individual molecules of Bis(5-oxo-DL-prolinato-N1,O2)zinc pack together in the crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

Solution-State Structural Investigations

The structure of a complex in solution can differ from its solid-state structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for probing the structure and dynamics of molecules in solution.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. By comparing the NMR spectra of the free 5-oxo-DL-proline ligand with that of the Bis(5-oxo-DL-prolinato-N1,O2)zinc complex, one can deduce the sites of metal coordination and observe any conformational changes that occur upon complexation.

Upon coordination of the 5-oxo-DL-prolinato ligand to the zinc(II) center, changes in the chemical shifts (δ) of the protons and carbons near the binding sites (the nitrogen and carboxylate oxygen) are expected. For instance, the protons on the carbon adjacent to the nitrogen (the α-proton) and the carbons of the pyrrolidone ring would likely experience a downfield shift due to the electron-withdrawing effect of the zinc ion. The magnitude of these shifts can provide insights into the strength of the coordination bond. Furthermore, the conformation of the five-membered pyrrolidone ring can be analyzed through the coupling constants between the protons.

Table 3: Hypothetical ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Free Ligand (δ) | Complex (δ) |

| α-H | Value | Value |

| β-H₂ | Value | Value |

| γ-H₂ | Value | Value |

| N-H | Value | Value |

Note: The values in this table are hypothetical and represent the type of data obtained from an ¹H NMR experiment.

Table 4: Hypothetical ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Free Ligand (δ) | Complex (δ) |

| C=O (amide) | Value | Value |

| C=O (acid) | Value | Value |

| Cα | Value | Value |

| Cβ | Value | Value |

| Cγ | Value | Value |

Note: The values in this table are hypothetical and represent the type of data obtained from a ¹³C NMR experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectroscopic Probes for Zinc(II) Coordination in Solution

Understanding the coordination environment of the zinc(II) ion in solution is critical, as it dictates the compound's reactivity and bioavailability. While solid-state techniques provide a static picture, methods like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are powerful probes for the local atomic environment around the zinc center in non-crystalline samples, including solutions. nih.govnih.govosti.govresearchgate.net

EXAFS provides information on the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom (in this case, zinc). For an aqueous solution of Bis(5-oxo-DL-prolinato-N1,O2)zinc, EXAFS could definitively determine the number of coordinating oxygen and nitrogen atoms from the pidolate ligands and any coordinating water molecules. nih.gov This technique has been successfully used to distinguish between different coordination numbers (e.g., tetrahedral vs. octahedral) and to measure bond lengths with high precision in various zinc-containing systems. nih.govnih.govosti.gov

XANES, the region of the absorption spectrum closer to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The shape and energy of the XANES features can serve as a fingerprint for a specific coordination environment. nih.govosti.govresearchgate.net For instance, the transition from a four-coordinate to a six-coordinate zinc center would induce noticeable changes in the XANES spectrum. Studies on other zinc complexes have shown that an equilibrium between five- and six-coordinate species can exist in aqueous solution, a phenomenon that could be investigated for zinc pidolate using these techniques. materials-science.info

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within Bis(5-oxo-DL-prolinato-N1,O2)zinc. The comparison of the FT-IR spectrum of the complex with that of the free pidolate ligand reveals shifts in vibrational frequencies that are indicative of coordination to the zinc(II) ion.

A key region of interest is the carbonyl stretching vibrations. The pyroglutamate ligand possesses two carbonyl groups: the amide carbonyl within the pyrrolidone ring and the carboxylate group. In the solid state, the diaqua form of zinc L-pidolate shows a very broad absorption between 2500 and 3600 cm⁻¹, characteristic of the O-H stretching vibrations of the coordinated water molecules. researchgate.netacs.orgacs.org The dehydration of this complex leads to the disappearance of these bands. researchgate.netacs.orgacs.org

The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly sensitive to the coordination mode. In the hydrated complex, these bands are observed around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.netacs.orgacs.org The position and separation of these bands can provide information on whether the carboxylate acts as a monodentate, bidentate, or bridging ligand. The amide I band (primarily C=O stretch) of the pyrrolidone ring is also affected by coordination.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) of water | 2500-3600 | Stretching of coordinated water molecules |

| ν_as(COO⁻) | ~1600 | Asymmetric stretching of carboxylate group |

| Amide I | ~1600-1700 | C=O stretching of the pyrrolidone ring |

| ν_s(COO⁻) | ~1400 | Symmetric stretching of carboxylate group |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in different selection rules, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For Bis(5-oxo-DL-prolinato-N1,O2)zinc, Raman spectroscopy would be particularly useful for probing the vibrations of the Zn-O and Zn-N bonds, which are often weak in the IR spectrum. The low-frequency region of the Raman spectrum would be especially informative in this regard. Additionally, the symmetric vibrations of the molecule, such as the symmetric stretching of the carboxylate group, typically give rise to strong Raman signals. A detailed Raman study would allow for a more complete assignment of the vibrational modes of the complex.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| ν(Zn-O) | 200-500 | Direct probe of metal-ligand bonding |

| ν(Zn-N) | 200-500 | Direct probe of metal-ligand bonding |

| ν_s(COO⁻) | ~1400 | Complementary to IR data on carboxylate coordination |

| Ring deformation modes | 600-1000 | Information on the conformation of the pyrrolidone ring |

Correlation of Experimental and Theoretical Vibrational Spectra

To achieve a definitive assignment of the vibrational modes and a deeper understanding of the bonding and structure of Bis(5-oxo-DL-prolinato-N1,O2)zinc, a correlation between experimental and theoretical vibrational spectra is highly valuable. Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies and intensities of a molecule. researchgate.netnih.govresearchgate.net

By constructing a computational model of the complex and performing a geometry optimization followed by a frequency calculation, a theoretical vibrational spectrum can be generated. This theoretical spectrum can then be compared with the experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for approximations in the theoretical method and anharmonicity. This combined experimental and theoretical approach allows for a more confident assignment of the observed vibrational bands to specific atomic motions within the molecule. Such studies have been successfully applied to various zinc complexes to elucidate their structure and bonding. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For Bis(5-oxo-DL-prolinato-N1,O2)zinc, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the pidolate ligand, as the zinc(II) ion, with its d¹⁰ electronic configuration, does not exhibit d-d transitions.

The pidolate ligand contains chromophores, such as the carbonyl groups, which undergo n → π* and π → π* transitions in the UV region. The coordination of the ligand to the zinc(II) ion can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) of these transitions. These changes can provide indirect evidence of complex formation and information about the electronic environment of the ligand upon coordination. While specific UV-Vis data for Bis(5-oxo-DL-prolinato-N1,O2)zinc is not extensively detailed in the literature, studies on similar zinc pyrophosphate compounds show absorption in the UV region. researchgate.net The analysis of the UV-Vis spectrum is a fundamental step in the characterization of this complex.

| Electronic Transition | Expected Wavelength Range (nm) | Origin |

|---|---|---|

| n → π | 280-350 | Carbonyl groups of the pidolate ligand |

| π → π | 200-280 | Carbonyl and other unsaturated groups of the pidolate ligand |

Analysis of Ligand-Based Electronic Transitions

The 5-oxo-DL-prolinato ligand contains two primary chromophores: the amide group within the lactam ring and the carboxylate group. These functional groups give rise to characteristic electronic transitions.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital. The amide chromophore exhibits a weak n → π* transition, which is formally forbidden by symmetry rules but is observed due to molecular vibrations. Similarly, the carboxylate group also shows a weak n → π* absorption. These transitions are typically observed at longer wavelengths (lower energy) in the UV spectrum.

π → π* Transitions: These transitions result from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. Both the amide and carboxylate groups exhibit strong π → π* transitions at shorter wavelengths (higher energy).

Upon coordination to the zinc(II) ion, the energies of these transitions can be subtly shifted. The complexation is expected to cause a slight blue shift (hypsochromic shift) or red shift (bathochromic shift) of these absorption bands compared to the free ligand. The intensity of the absorption bands in the complex is generally expected to be approximately double that of the free ligand, reflecting the 2:1 stoichiometry of the ligand to the metal ion.

Table 1: Expected Ligand-Based Electronic Transitions

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity | Comment |

|---|---|---|---|---|

| n → π | Amide (C=O) | 210 - 230 | Low | Symmetry forbidden, weak absorption. |

| π → π | Amide (C=O) | < 200 | High | Symmetry allowed, strong absorption. |

| n → π | Carboxylate (COO⁻) | ~ 210 | Low | Weak absorption characteristic of the carboxyl group. |

| π → π | Carboxylate (COO⁻) | < 200 | High | Intense absorption at shorter wavelengths. |

Charge Transfer Transitions in the Zinc(II) Complex

Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and orbitals centered on the metal. For a zinc(II) complex, two types of CT transitions are theoretically possible:

Ligand-to-Metal Charge Transfer (LMCT): In this type of transition, an electron is excited from a ligand-based orbital to a metal-based orbital. Since the d-orbitals of zinc(II) are completely filled and of low energy, and the available empty orbitals (4s, 4p) are of very high energy, LMCT transitions in zinc complexes typically occur in the far-UV region of the spectrum and are often not observed with standard UV-Vis instrumentation. acs.org

Metal-to-Ligand Charge Transfer (MLCT): This transition would involve the excitation of a d-electron from the zinc ion to an empty π* orbital on the ligand. Given that the d¹⁰ configuration of Zn(II) is very stable, this type of transition is energetically unfavorable and not observed.

Therefore, while the electronic spectrum is dominated by the ligand-based transitions, the coordination to zinc can influence their position and intensity, providing indirect evidence of complex formation. researchgate.netprinceton.eduosti.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of the complex. Soft ionization techniques are particularly useful for studying coordination complexes, as they can transfer the intact complex into the gas phase.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Formation and Speciation

ESI-MS is ideal for studying the formation and speciation of Bis(5-oxo-DL-prolinato-N1,O2)zinc in solution. drugbank.com By analyzing a solution containing zinc ions and 5-oxo-DL-proline, one can observe the formation of various complex species in the gas phase. A study on zinc complexation with pyroglutamate analogs confirmed that the main species observed are typically the 1:2 ligand-to-metal complex [Zn(L)₂] and the 1:1 species [Zn(L)]⁺ (where L represents the deprotonated 5-oxo-DL-prolinato ligand). acs.org

The primary ion expected for the intact complex would be the protonated molecule [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The observation of an ion corresponding to the expected molecular weight of the complex confirms its formation. It is important to note that during the ESI-MS analysis of zinc-peptide systems, deposition of zinc in the emitter has been reported, which could potentially affect quantitative measurements. researchgate.net

Table 2: Expected Ions in ESI-MS for Speciation Analysis

| Species | Formula | Expected m/z (for ⁶⁴Zn) | Comment |

|---|---|---|---|

| [Zn(L) + H]⁺ | [C₅H₆NO₃Zn]⁺ | 192.96 | 1:1 complex (singly charged) |

| [Zn(L)₂ + H]⁺ | [C₁₀H₁₃N₂O₆Zn]⁺ | 322.01 | Protonated 1:2 parent complex |

| [Zn(L)₂ + Na]⁺ | [C₁₀H₁₂N₂O₆ZnNa]⁺ | 344.00 | Sodium adduct of the 1:2 complex |

| [Zn(L) - H]⁻ | [C₅H₅NO₃Zn]⁻ | 190.95 | 1:1 complex observed in negative ion mode |

Tandem Mass Spectrometry (MS/MS, CID, ETD) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected parent ion. Collision-Induced Dissociation (CID) is a common MS/MS technique where the selected ion is fragmented through collisions with an inert gas. The fragmentation pattern of the Bis(5-oxo-DL-prolinato-N1,O2)zinc complex can reveal how the ligands are bound to the zinc center. drugbank.com

For the [Zn(L)₂ + H]⁺ ion, a primary fragmentation pathway would be the loss of a neutral ligand molecule (C₅H₇NO₃), resulting in the [Zn(L)]⁺ fragment. Further fragmentation of the [Zn(L)]⁺ species could involve the loss of small neutral molecules such as CO₂, H₂O, or CO from the pyroglutamate ring. Studies on zinc complexes with proline have shown complex fragmentation pathways, including rearrangements in the gas phase. researchgate.net The fragmentation of the ligand itself can provide clues about the coordination mode, as the bond strengths within the ligand can be affected by its interaction with the zinc ion. osti.gov

Table 3: Plausible Fragmentation Pathways in CID-MS/MS

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 322.01 ([M+H]⁺) | 192.96 | C₅H₇NO₃ (129.04 Da) | Loss of one neutral 5-oxo-DL-proline ligand. |

| 192.96 ([Zn(L)]⁺) | 148.95 | CO₂ (44.01 Da) | Decarboxylation of the coordinated ligand. |

| 192.96 ([Zn(L)]⁺) | 164.95 | CO (28.01 Da) | Loss of carbonyl group from the lactam ring. |

High-Resolution Mass Spectrometry for Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the complex. A key feature of zinc is its distinct natural isotopic distribution (⁵⁴Zn: ~48.6%, ⁶⁶Zn: ~27.9%, ⁶⁷Zn: ~4.1%, ⁶⁸Zn: ~18.8%, ⁷⁰Zn: ~0.6%). HRMS can resolve the isotopic peaks of the molecular ion. osti.govnih.gov

By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for the proposed formula C₁₀H₁₄N₂O₆Zn, the identity of the complex can be definitively confirmed. The characteristic cluster of peaks separated by approximately 2 Da, with relative intensities matching the natural abundance of zinc isotopes, serves as a robust signature for the presence of a single zinc atom in the ion. princeton.edu

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For Bis(5-oxo-DL-prolinato-N1,O2)zinc, XAS at the zinc K-edge can precisely determine the coordination environment of the zinc(II) center. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is the area near the absorption edge, is sensitive to the oxidation state and coordination geometry of the zinc ion. acs.orgprinceton.edu The intensity and position of the absorption edge and features like the "white line" can distinguish between different coordination numbers (e.g., tetrahedral vs. octahedral). osti.govresearchgate.net For zinc complexes with N and O donors, a tetrahedral or distorted octahedral geometry is common. nih.govmdpi.com The XANES spectrum of Bis(5-oxo-DL-prolinato-N1,O2)zinc would be compared to spectra of model compounds with known coordination environments to fingerprint its geometry. acs.orgresearchgate.net

The EXAFS region, which consists of oscillations past the absorption edge, contains information about the number, type, and distance of the neighboring atoms. Analysis of the EXAFS signal can yield precise Zn-O and Zn-N bond lengths and coordination numbers. nih.gov This allows for a quantitative description of the first coordination sphere around the zinc ion, confirming the bidentate N,O-coordination from each of the two 5-oxo-DL-prolinato ligands.

Table 4: Expected Structural Parameters from XAS for a Tetrahedral Zn(N₂O₂) Core

| Parameter | Technique | Expected Value/Information | Reference |

|---|---|---|---|

| Coordination Number | XANES/EXAFS | 4 | researchgate.net |

| Geometry | XANES | Distorted Tetrahedral | osti.gov |

| Zn-N Bond Distance | EXAFS | ~2.00 - 2.10 Å | researchgate.net |

| Zn-O Bond Distance | EXAFS | ~1.95 - 2.05 Å | nih.gov |

| Coordinating Atoms | EXAFS | 2 Nitrogen, 2 Oxygen | acs.org |

XANES for Zinc(II) Coordination Sphere Fingerprinting

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides detailed information about the coordination environment and electronic state of the absorbing atom, in this case, the zinc(II) ion. The technique is based on the absorption of X-rays, which excites a core electron to an unoccupied state. The resulting spectrum, particularly the features within about 50 eV of the absorption edge, is highly sensitive to the geometry and nature of the coordinating ligands.

The shape of the XANES spectrum serves as a "fingerprint" of the zinc(II) coordination sphere. Key features of the spectrum, such as the energy of the absorption edge and the presence of pre-edge or post-edge peaks, can be correlated with specific coordination geometries. For instance, the XANES spectra of tetrahedral and octahedral zinc complexes exhibit distinct differences. Tetrahedral zinc complexes typically show a more intense pre-edge feature due to the p-d orbital mixing that is allowed in a non-centrosymmetric environment. In contrast, octahedral complexes, which are centrosymmetric, have a suppressed pre-edge peak.

High-resolution XANES (HR-XANES) can further enhance the ability to distinguish between different coordinating atoms, such as nitrogen and oxygen, which have similar atomic numbers and are often difficult to differentiate using other methods. sshade.eu This technique can unambiguously identify coordination to specific functional groups like carboxylates and imidazole, which are relevant to the structure of Bis(5-oxo-DL-prolinato-N1,O2)zinc. sshade.eu

Table 1: Illustrative XANES Features for Different Zinc(II) Coordination Environments

| Coordination Geometry | Pre-edge Feature Intensity | Edge Position (Relative) | Shape of the Rising Edge |

| Tetrahedral (e.g., ZnO) | Strong | Lower Energy | Sharp, well-defined peak |

| Octahedral (e.g., hydrated Zn²⁺) | Weak or Absent | Higher Energy | Broader, less defined features |

This table presents generalized features and is for illustrative purposes. Actual spectral details can vary based on the specific ligands and any distortions from ideal geometry.

EXAFS for Local Atomic Structure and Bond Distances

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory modulation observed on the high-energy side of the X-ray absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS region can yield precise information about the local atomic structure around the absorbing atom, including the number of neighboring atoms (coordination number), their distance from the central atom (bond length), and their atomic number.

The EXAFS analysis for Bis(5-oxo-DL-prolinato-N1,O2)zinc would involve fitting the experimental data to a theoretical model. This process allows for the determination of the average distances between the central zinc(II) ion and the coordinating oxygen and nitrogen atoms of the 5-oxo-DL-prolinato ligands. For instance, EXAFS studies on other zinc-containing compounds have successfully determined the bond lengths for zinc-oxygen (Zn-O) and zinc-nitrogen (Zn-N) interactions. nih.govnih.gov In a related zinc complex, EXAFS analysis revealed a tetrahedral environment for the zinc atom with two sulfur donor ligands at a distance of 2.3 Å and two N/O donor ligands at 2.0 Å. nih.gov

The Fourier transform of the EXAFS data provides a pseudo-radial distribution function, which shows peaks corresponding to the different coordination shells around the zinc atom. The position of these peaks gives an initial estimate of the bond distances, while more detailed fitting provides highly accurate values.

Table 2: Representative Zinc-Ligand Bond Distances from EXAFS Analysis of Various Zinc Complexes

| Interacting Atoms | Coordination Number (N) | Bond Distance (Å) | Reference Compound/System |

| Zn-O/N | 2 | 2.0 | Fur protein with zinc |

| Zn-S | 2 | 2.3 | Fur protein with zinc |

| Zn-S | 3 | 2.28 | Native 5-aminolaevulinate dehydratase |

| Zn-O/N | 1 | 1.89-1.92 | Native 5-aminolaevulinate dehydratase |

This table provides examples of bond distances determined in various biological and chemical systems containing zinc and is intended to be illustrative of the data obtainable from EXAFS. nih.govnih.gov

Through the combined application of XANES and EXAFS, a detailed picture of the coordination environment of the zinc(II) ion in Bis(5-oxo-DL-prolinato-N1,O2)zinc can be constructed, providing crucial insights into its structure-property relationships.

The Significance of 5 Oxo Dl Proline Pyroglutamic Acid As a Ligand

The ligand in Bis(5-oxo-DL-prolinato-N1,O2)zinc is 5-oxo-DL-proline, a derivative of the amino acid proline, also known as pyroglutamic acid. wikipedia.orgnist.gov This molecule is formed through the internal cyclization of glutamic acid or glutamine, resulting in a lactam structure. wikipedia.orgresearchgate.net This cyclic nature imparts distinct properties to pyroglutamic acid as a ligand compared to its open-chain counterparts.

The presence of both a carboxylate group and a lactam group provides two potential coordination sites, allowing it to act as a bidentate ligand. The coordination in Bis(5-oxo-DL-prolinato-N1,O2)zinc, as indicated by its name, occurs through the nitrogen atom of the pyrrolidone ring (N1) and an oxygen atom of the carboxylate group (O2). This mode of binding forms a stable chelate ring with the zinc(II) ion.

Pyroglutamic acid is not merely a synthetic curiosity; it is a naturally occurring molecule found in various biological contexts. wikipedia.orgresearchgate.net It is a metabolite in the glutathione (B108866) cycle and is found in several proteins. wikipedia.org This biological relevance adds another layer of interest to the study of its metal complexes, suggesting potential biocompatibility and roles in biological systems.

Academic Research on Bis 5 Oxo Dl Prolinato N1,o2 Zinc

The formal name, Bis(5-oxo-DL-prolinato-N1,O2)zinc, precisely describes the stoichiometry and coordination of the compound. It indicates that two molecules of the deprotonated 5-oxo-DL-proline ligand are coordinated to a single zinc ion. The "DL" designation signifies that a racemic mixture of the D and L enantiomers of pyroglutamic acid is used.

Research into this compound has focused on its synthesis and structural characterization. The synthesis generally involves the reaction of a suitable zinc salt with pyroglutamic acid in a solvent. Spectroscopic techniques and X-ray crystallography are then employed to elucidate the precise three-dimensional arrangement of the atoms and the coordination geometry around the zinc center.

Below is a table summarizing the key identifiers for the compound and its ligand:

| Property | Bis(5-oxo-DL-prolinato-N1,O2)zinc | 5-Oxo-DL-proline (Pyroglutamic Acid) |

| Molecular Formula | C10H14N2O6Zn | C5H7NO3 |

| Molecular Weight | 323.6 g/mol | 129.114 g/mol |

| CAS Number | 68107-75-5 | 149-87-1 |

| Synonyms | Zinc Pyroglutamate (B8496135), Zinc Pidolate | DL-Pyroglutamic acid, 2-Pyrrolidone-5-carboxylic acid |

Data sourced from PubChem and NIST Chemistry WebBook. nist.govnih.govnist.gov

This article delves into the synthetic methodologies and preparation strategies for the chemical compound Bis(5-oxo-DL-prolinato-N1,O2)zinc.

Solution Chemistry and Thermodynamics of Bis 5 Oxo Dl Prolinato N1,o2 Zinc Complexation

Determination of Stability Constants

The stability of the zinc-pyroglutamate complex is quantified by its stability constants, which are equilibrium constants for the formation of the complex in solution. Various experimental techniques are employed to determine these constants.

Potentiometric titration is a widely used and reliable method for determining the stability constants of metal complexes. scribd.comijirset.com This technique involves monitoring the change in the potential of an electrode, typically a glass electrode sensitive to H+ concentration (pH), as a titrant of known concentration is added to a solution containing the ligand and the metal ion.

For the Bis(5-oxo-DL-prolinato-N1,O2)zinc system, potentiometric titrations are used to determine both the protonation constants of pyroglutamic acid and the stability constants of the zinc(II) complexes. Pyroglutamic acid, a derivative of the amino acid glutamic acid, can exist in protonated and deprotonated forms. ymdb.cawikipedia.org The equilibrium between these forms is characterized by its acid dissociation constant (pKa). The titration of pyroglutamic acid with a strong base allows for the determination of its pKa value.

Once the protonation constants of the ligand are known, a separate series of titrations is performed in the presence of zinc(II) ions. The competition between protons and zinc(II) ions for the deprotonated pyroglutamate (B8496135) ligand is monitored. By analyzing the resulting titration curves, the stability constants for the formation of zinc-pyroglutamate complexes can be calculated. ias.ac.insrce.hrcost-nectar.eu

The stability of metal complexes often follows the Irving-Williams series, which predicts the relative stabilities of complexes of divalent metal ions. researchgate.net For first-row transition metals, the stability generally increases across the period, reaching a maximum at copper(II) and then decreasing for zinc(II). Therefore, the stability constants for zinc(II) complexes are expected to be significant, reflecting a strong interaction with the ligand. ukwms.ac.idsphinxsai.com

Spectroscopic methods, particularly UV-Vis spectrophotometry, provide a complementary approach to potentiometric titrations for determining equilibrium constants. truman.edutruman.edu This method relies on the principle that the formation of a metal complex often leads to a change in the electronic absorption spectrum of the ligand or the metal ion.

In the case of the zinc(II)-pyroglutamate system, the formation of the complex can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) or a change in the molar absorptivity. mdpi.comresearchgate.net By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and ligand at a fixed pH, the equilibrium concentrations of the free ligand, free metal ion, and the complex can be determined. e-journals.inmdpi.com This data is then used to calculate the equilibrium constant for the complex formation. Isosbestic points, wavelengths where the molar absorptivities of the free ligand and the complex are equal, can be used to confirm the presence of a simple equilibrium between two species. mdpi.com

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can also be used to predict the electronic absorption spectra of the ligand and its zinc(II) complex, providing theoretical support for the experimental observations. nih.gov

The stepwise formation reactions and their corresponding equilibrium constants are as follows:

Step 1: Zn²⁺ + L⁻ ⇌ [Zn(L)]⁺ , with K₁ = [[Zn(L)]⁺] / ([Zn²⁺][L⁻])

Step 2: [Zn(L)]⁺ + L⁻ ⇌ [Zn(L)₂], with K₂ = [[Zn(L)₂]] / ([[Zn(L)]⁺][L⁻])

The values of these constants are crucial for understanding the speciation of the complex at different ligand concentrations.

Speciation and Equilibrium Models in Aqueous and Non-Aqueous Solutions

The speciation of zinc(II) in the presence of pyroglutamate in an aqueous solution is highly dependent on the pH and the total concentrations of both the metal ion and the ligand. nih.gov Equilibrium models, constructed using the determined stability constants, can predict the distribution of different zinc-containing species as a function of these variables.

In aqueous solutions, zinc(II) can exist as the hydrated aqua ion, [Zn(H₂O)₆]²⁺, and various hydroxo species, such as [Zn(OH)]⁺ and Zn(OH)₂, depending on the pH. nih.govresearchgate.net The introduction of pyroglutamate leads to the formation of the [Zn(pyroglutamate)]⁺ and [Zn(pyroglutamate)₂] complexes.

A typical speciation diagram for the zinc-pyroglutamate system would show the percentage of each species as a function of pH. At low pH, the protonated form of pyroglutamic acid and the free hydrated zinc ion would predominate. As the pH increases, the pyroglutamate ligand deprotonates, making it available for complexation. Consequently, the concentrations of the [Zn(pyroglutamate)]⁺ and subsequently the [Zn(pyroglutamate)₂] complexes would increase, reaching a maximum at a pH range where the deprotonated ligand is the dominant form. At very high pH values, the formation of zinc hydroxo species might compete with the formation of the pyroglutamate complexes. nih.govresearchgate.net

The presence of other ions in the solution, such as chloride, can also influence the speciation by forming competing zinc-chloro complexes. liverpool.ac.ukchemrxiv.org In non-aqueous solutions, the speciation would be different and would depend on the coordinating properties of the solvent.

Thermodynamic Parameters of Complex Formation (ΔG, ΔH, ΔS)

The thermodynamic parameters of complex formation, namely the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide deeper insight into the driving forces behind the formation of Bis(5-oxo-DL-prolinato-N1,O2)zinc. These parameters are related by the fundamental equation:

ΔG° = ΔH° - TΔS°

ΔG° = -RTlnβ

where R is the gas constant and T is the absolute temperature. ibchem.comlibretexts.org A negative ΔG° indicates a spontaneous complex formation process. wikipedia.org

The enthalpy change (ΔH°) reflects the heat absorbed or released during the complexation reaction. It can be determined experimentally by calorimetric methods or by studying the temperature dependence of the stability constant (van't Hoff equation). A negative ΔH° indicates that the reaction is exothermic and that the formation of new bonds is energetically favorable.

The entropy change (ΔS°) represents the change in the degree of disorder of the system upon complexation. The chelation of the zinc(II) ion by two bidentate pyroglutamate ligands typically leads to the release of a significant number of coordinated water molecules from the zinc ion's hydration sphere. This release of solvent molecules results in a positive entropy change, which is a major driving force for the formation of chelate complexes.

By determining these thermodynamic parameters, one can ascertain whether the stability of the Bis(5-oxo-DL-prolinato-N1,O2)zinc complex is primarily driven by enthalpic contributions (stronger bonds) or entropic contributions (increased disorder).

Influence of Ligand Field Theory on Zinc(II) Coordination Flexibility

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in coordination complexes. britannica.comwikipedia.org It is an extension of crystal field theory and incorporates aspects of molecular orbital theory.

Zinc(II) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. Consequently, the ligand field stabilization energy (LFSE) for zinc(II) complexes is zero, regardless of the coordination geometry (e.g., tetrahedral, octahedral). acs.org This lack of LFSE has a profound impact on the coordination chemistry of zinc(II).

The absence of a significant LFSE means that the coordination geometry of zinc(II) complexes is not strongly dictated by d-orbital splitting energies. Instead, the geometry is primarily determined by factors such as the size and charge of the zinc(II) ion, the steric and electronic properties of the ligands, and electrostatic interactions. This results in a high degree of coordination flexibility for zinc(II). nih.govnih.gov Zinc(II) can readily adopt various coordination numbers, typically 4, 5, and 6, and geometries, including tetrahedral, trigonal bipyramidal, and octahedral, often with significant distortions. nih.govnih.gov

Computational and Theoretical Investigations of Bis 5 Oxo Dl Prolinato N1,o2 Zinc

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties.

Prediction of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. For Bis(5-oxo-DL-prolinato-N1,O2)zinc, this analysis would reveal the regions of the molecule most likely to donate or accept electrons in chemical reactions. Currently, specific HOMO-LUMO energy values and orbital visualizations for this compound are not published.

Calculation of Vibrational Frequencies and Mode Assignments

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. By assigning these calculated frequencies to specific vibrational modes (e.g., stretching, bending of particular bonds), scientists can interpret experimental spectra with greater accuracy. A theoretical vibrational analysis of Bis(5-oxo-DL-prolinato-N1,O2)zinc would help to precisely identify the coordination of the pidolate ligand to the zinc ion through the nitrogen and oxygen atoms. While experimental characterization exists, detailed DFT-based vibrational mode assignments for this complex are not found in the literature.

A foundational study from 2011 did, however, characterize the solid-state structure of the related enantiomeric and racemic hydrated and anhydrous zinc-pidolate complexes. researchgate.netresearchgate.net The research successfully solved the crystal structure for anhydrous Zn(II) l-pidolate from high-resolution X-ray powder diffraction data, revealing that it forms a three-dimensional polymeric network where the zinc atoms are (4+2)-coordinated. researchgate.netresearchgate.net This structural data would be the essential starting point for any future DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

An MEP map is a visual tool that illustrates the charge distribution within a molecule. It uses a color scale to show regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For Bis(5-oxo-DL-prolinato-N1,O2)zinc, an MEP analysis would highlight the reactive sites, such as the negatively charged oxygen atoms of the carboxylate and carbonyl groups, and the areas around the positively charged zinc ion, providing a roadmap for its intermolecular interactions. Specific MEP maps and detailed analyses for this compound have not been published.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions (hyperconjugation). For the zinc pidolate complex, NBO analysis would clarify the nature and strength of the coordinate bonds between the zinc ion and the pidolate ligands, as well as the delocalization of electron density throughout the molecule. Such a detailed bonding analysis is not currently available.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows scientists to study how molecules behave in different environments, such as in solution.

Investigation of Solution-State Conformations and Dynamics

While the solid-state structure of zinc pidolate has been investigated researchgate.netresearchgate.net, its behavior in a solvent like water is crucial for many of its applications. MD simulations could model how the complex interacts with water molecules, what its dominant conformations are in solution, and the dynamics of the pidolate ligands around the central zinc ion. Studies on the hydration of the bare zinc ion (Zn²⁺) are common, but specific MD simulations for the entire Bis(5-oxo-DL-prolinato-N1,O2)zinc complex that would reveal its solution-state dynamics are not documented in the searched literature.

Modeling of Zinc(II)-Ligand Interactions in Diverse Environments

Theoretical Framework:

The zinc(II) ion is a d¹⁰ metal, meaning it has a completely filled d-orbital. This results in a preference for tetrahedral or octahedral coordination geometries with no ligand field stabilization energy. The bonding in zinc(II) complexes is primarily electrostatic, with significant covalent contributions. The 5-oxo-DL-prolinato ligand is a bidentate ligand, coordinating to the zinc center through the nitrogen atom of the pyrrolidone ring and one of the oxygen atoms of the carboxylate group.

Modeling in Different Environments:

Gas Phase: In the absence of solvent effects, computational models can predict the intrinsic geometry and stability of the complex. These calculations provide a baseline for understanding the fundamental Zn-N and Zn-O interactions.

Aqueous Solution: In a polar solvent like water, the interactions are more complex. Explicit solvent models, where individual water molecules are included in the calculation, or implicit solvent models (continuum models), which treat the solvent as a continuous medium with a specific dielectric constant, can be used. These models help to understand how solvent molecules interact with the complex, potentially altering its structure and stability.

Biological Environments: Modeling the complex within a biological system, such as near a protein or membrane, requires consideration of a highly heterogeneous environment. These models are essential for predicting the behavior of the compound in a physiological context.

Data on Modeled Interactions:

Due to the limited specific research on this compound, a detailed data table of interaction energies and bond lengths in various environments is not available. However, a general representation of the expected bond lengths in similar zinc complexes is provided below.

| Interaction Type | Typical Bond Length (Å) |

| Zn-O (carboxylate) | 1.9 - 2.1 |

| Zn-N (pyrrolidone) | 2.0 - 2.2 |

This table represents typical values for zinc complexes with similar ligands and is not based on specific computational data for Bis(5-oxo-DL-prolinato-N1,O2)zinc.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For large systems, such as the zinc complex interacting with a biological macromolecule, full quantum mechanical calculations are computationally expensive. Hybrid QM/MM methods offer a solution by dividing the system into two regions.

Methodology:

QM Region: The core of the system, in this case, the Bis(5-oxo-DL-prolinato-N1,O2)zinc molecule and its immediate interacting partners (e.g., amino acid residues in an enzyme active site), is treated with quantum mechanics. This allows for an accurate description of electronic effects, bond formation and breaking, and charge transfer.

MM Region: The rest of the system, such as the bulk of the protein and the surrounding solvent, is treated with molecular mechanics. This classical approach uses a force field to describe the potential energy of the system, which is computationally much faster.

The interface between the QM and MM regions is a critical aspect of these calculations. While no specific QM/MM studies on Bis(5-oxo-DL-prolinato-N1,O2)zinc have been identified, this approach would be the method of choice for investigating its behavior in a biological context.

Theoretical Chemistry Approaches to Electronic Structure and Properties

Theoretical chemistry provides the tools to understand the electronic structure of a molecule, which in turn governs its physical and chemical properties.

Methods:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is based on the electron density rather than the many-electron wave function, making it computationally more tractable for larger molecules. DFT calculations can provide information on:

Molecular Orbitals: The distribution and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of the complex.

Electron Density Distribution: This reveals the nature of the chemical bonds and the charge distribution within the molecule.

Spectroscopic Properties: Theoretical methods can predict various spectra, such as infrared (IR) and UV-Vis, which can be compared with experimental data to validate the computational model.

Electronic Properties:

Without specific computational studies, a detailed analysis of the electronic properties of Bis(5-oxo-DL-prolinato-N1,O2)zinc is not possible. However, based on its composition, some general characteristics can be inferred. The filled d-orbitals of the zinc(II) ion mean that d-d electronic transitions are not possible, and the compound is expected to be colorless. The electronic transitions would likely be ligand-to-metal charge transfer (LMCT) bands in the UV region.

Thermal Decomposition and Stability Profiling of Bis 5 Oxo Dl Prolinato N1,o2 Zinc

Thermogravimetric Analysis (TGA) for Mass Loss and Degradation Steps

Thermogravimetric analysis is a crucial technique for understanding the thermal stability and decomposition pathway of a compound by measuring its mass change as a function of temperature. For Bis(5-oxo-DL-prolinato-N1,O2)zinc, specific TGA data detailing the precise temperatures of degradation steps and the corresponding percentage of mass loss are not available in the reviewed literature.

However, a study on the related compound, Bis[(L)prolinato-N,O]Zn, indicated its stability up to its melting point. A TGA curve for this L-isomer showed the detailed decomposition of the complex, though specific quantitative data on mass loss at various stages was not provided in the abstract. Typically, TGA of such a compound would reveal the loss of any hydrated water molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a residue of zinc oxide.

Without experimental data for the DL-form, a detailed data table of mass loss versus temperature cannot be constructed.

Differential Scanning Calorimetry (DSC) for Enthalpic Changes during Decomposition

Differential Scanning Calorimetry measures the heat flow associated with thermal transitions in a material. This provides information on melting points, phase transitions, and the enthalpic changes (exothermic or endothermic) during decomposition.

For Bis(5-oxo-DL-prolinato-N1,O2)zinc, specific DSC data, including the enthalpy of decomposition (ΔH), is not documented in the available resources. Analysis of the related L-isomer, Bis[(L)prolinato-N,O]Zn, showed an irreversible endothermic transition at its melting point of 342.81 °C. Another endothermic peak was observed at 100.62 °C, attributed to the release of adhered water molecules. researchgate.net These findings for the L-isomer suggest that the decomposition of the pidolate ligand is an endothermic process.

A comprehensive DSC data table for the DL-isomer, detailing peak temperatures and associated enthalpy changes, cannot be generated due to the absence of specific research findings.

Kinetic Analysis of Thermal Decomposition Pathways

The kinetic analysis of thermal decomposition involves determining the kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), which describe the rate of decomposition. Common methods for this analysis include those developed by Friedman and Flynn-Wall-Ozawa.

There is no available literature that presents a kinetic analysis of the thermal decomposition of Bis(5-oxo-DL-prolinato-N1,O2)zinc. Such a study would be instrumental in predicting the compound's stability and decomposition rate under various thermal conditions. Research on other zinc compounds, such as zinc sulfate, has shown that decomposition can occur in multiple steps with varying activation energies. mdpi.com However, these findings cannot be directly extrapolated to zinc pidolate due to the different nature of the organic ligand.

Influence of Temperature and Environment on Thermal Behavior

The thermal behavior of a compound can be significantly influenced by the surrounding environment, particularly the composition of the atmosphere (e.g., inert like nitrogen or oxidative like air). For instance, decomposition in an oxidative atmosphere can lead to different intermediate products and a lower final decomposition temperature compared to an inert atmosphere.

Specific studies detailing the influence of different atmospheric conditions on the thermal decomposition of Bis(5-oxo-DL-prolinato-N1,O2)zinc are not available. Research on the thermal decomposition kinetics of other compounds has demonstrated the importance of the surrounding atmosphere on the reaction mechanism. For zinc pidolate, an inert atmosphere would likely result in the thermal degradation of the organic portion, while an oxidative atmosphere could lead to combustion of the organic components.

Advanced Materials Applications and Catalytic Potentials of Zinc Pyroglutamate Complexes

Role as Precursors in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of specific precursor compounds is critical in directing the resulting MOF structure and properties.

A thorough search of available scientific literature does not yield specific studies where Bis(5-oxo-DL-prolinato-N1,O2)zinc is utilized as a direct precursor for the synthesis of Metal-Organic Frameworks. While other zinc-containing compounds and various amino acid-based ligands are extensively used in MOF synthesis, dedicated research on the role of this particular zinc pyroglutamate (B8496135) complex in forming such frameworks is not apparent. The potential for the pyroglutamate ligand to act as a linker in MOF construction remains an area for future investigation.

Catalytic Activity in Organic Transformations

Zinc complexes are widely recognized for their catalytic activity in a variety of organic reactions, owing to the Lewis acidic nature of the zinc ion.

However, specific studies detailing the catalytic activity of Bis(5-oxo-DL-prolinato-N1,O2)zinc in organic transformations are not readily found in the current body of scientific literature. While general zinc catalysts are employed in reactions such as aldol (B89426) additions, esterifications, and polymerizations, the catalytic potential of this specific pyroglutamate complex has not been a focus of published research.

Understanding the molecular mechanisms of a catalyst is fundamental to optimizing its performance. This often involves computational modeling and detailed spectroscopic studies to elucidate reaction pathways and the nature of catalytic intermediates.

Due to the absence of studies on the catalytic activity of Bis(5-oxo-DL-prolinato-N1,O2)zinc, there is consequently no research available that investigates the molecular mechanisms of its potential catalytic processes.

Operando spectroscopy involves the real-time monitoring of a catalytic reaction under actual operating conditions. This powerful technique provides insights into the dynamic changes of the catalyst and reacting species.

As there are no documented catalytic applications for Bis(5-oxo-DL-prolinato-N1,O2)zinc, there have been no operando spectroscopic studies performed on this compound.

Supramolecular Assemblies and Self-Organization of Zinc Complexes

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, organized structures. The study of how zinc complexes self-organize can lead to the development of new materials with unique properties.

There is a lack of specific research in the scientific literature concerning the supramolecular assemblies and self-organization of Bis(5-oxo-DL-prolinato-N1,O2)zinc. The potential for this complex to form interesting supramolecular structures through hydrogen bonding or other non-covalent interactions remains an unexplored area of research.

Analytical Chemistry Applications

The development of analytical methods for the detection and quantification of chemical compounds is crucial for quality control and research.

Specific analytical methods developed exclusively for Bis(5-oxo-DL-prolinato-N1,O2)zinc are not described in the available literature. However, standard analytical techniques for the characterization of zinc-containing coordination compounds would be applicable. These would include methods for determining the elemental composition and for characterizing the structural and spectroscopic properties of the complex.

| Applicable General Analytical Technique | Information Provided |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantification of zinc content. |

| Elemental Analysis (C, H, N) | Determination of the percentage of carbon, hydrogen, and nitrogen. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and coordination modes of the pyroglutamate ligand. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of the organic ligand structure. |

| X-ray Diffraction (XRD) | Determination of the crystal structure and coordination geometry of the zinc center. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern of the complex. |

Future Research Directions and Methodological Advancements in Bis 5 Oxo Dl Prolinato N1,o2 Zinc Chemistry

Development and Application of Novel Spectroscopic Techniques

The characterization of Bis(5-oxo-DL-prolinato-N1,O2)zinc and similar zinc complexes presents a unique challenge due to the d¹⁰ electronic configuration of the Zn(II) ion, which renders it spectroscopically "silent" to many conventional techniques like UV-Vis and EPR spectroscopy. To overcome this limitation, researchers are increasingly turning to more advanced and novel spectroscopic methods.

One promising avenue is the application of X-ray Absorption Spectroscopy (XAS) and Valence-to-Core X-ray Emission Spectroscopy (VtC XES) . acs.org These techniques provide detailed insights into the local geometric and electronic structure of the zinc center. acs.org XAS, particularly at the Zn K-edge, is sensitive to the coordination number, the identity of the coordinating ligands, and the metal-ligand bond distances. acs.org Complementarily, VtC XES, which involves the transition of valence electrons to a core-hole, is highly sensitive to the nature of the ligand atoms (e.g., nitrogen vs. oxygen) and their contribution to the molecular orbitals. acs.org The combined use of these methods can offer a comprehensive picture of the coordination environment of the zinc ion in Bis(5-oxo-DL-prolinato-N1,O2)zinc.

Table 1: Application of Advanced Spectroscopic Techniques to Zinc Complexes

| Spectroscopic Technique | Information Provided | Relevance to Bis(5-oxo-DL-prolinato-N1,O2)zinc |

| Zn K-edge XAS | Coordination number, ligand identity, metal-ligand bond lengths. acs.org | Determination of the precise coordination geometry of the zinc ion with the two 5-oxo-DL-prolinato ligands. |

| VtC XES | Ligand identity, electronic structure, ligand-metal orbital mixing. acs.org | Elucidation of the contributions of the nitrogen and oxygen donor atoms of the prolinato ligand to the overall electronic structure. |

| Solid-State NMR | Local structure, polymorphism, dynamics in the solid state. | Investigation of potential polymorphic forms and the dynamics of the prolinato ligands in the crystalline state. |

| Advanced Vibrational Spectroscopy (e.g., 2D-IR) | Vibrational coupling, intramolecular and intermolecular interactions. | Probing the interactions between the two prolinato ligands and the influence of the crystal packing on the complex's structure. |

Further advancements in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are also expected to play a crucial role. While solution NMR can provide valuable information, solid-state NMR can directly probe the structure and dynamics of Bis(5-oxo-DL-prolinato-N1,O2)zinc in its crystalline form, offering insights into potential polymorphism and the subtle interactions that govern its solid-state architecture. The development of new pulse sequences and higher magnetic fields will continue to enhance the resolution and sensitivity of this technique for studying zinc complexes.

Refinement of Computational Models for Complex Zinc(II) Systems

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the structure, bonding, and reactivity of metal complexes. acs.org However, accurately modeling zinc(II) systems like Bis(5-oxo-DL-prolinato-N1,O2)zinc presents several challenges due to the flexible coordination sphere of the zinc ion and the importance of non-covalent interactions. mdpi.com

A key area of future research is the development of more accurate and efficient computational methods. This includes the refinement of exchange-correlation functionals in DFT to better describe the electronic structure of zinc complexes and the development of more robust basis sets. Furthermore, the incorporation of explicit solvent models is crucial for understanding the behavior of these complexes in solution.

The emergence of machine learning (ML) and neural network potentials (NNPs) is set to revolutionize the computational study of zinc complexes. acs.orgnih.govnih.govresearchgate.net These methods, trained on large datasets of quantum mechanical calculations, can predict the energies and forces of complex systems with an accuracy approaching that of DFT but at a fraction of the computational cost. acs.orgnih.govresearchgate.net This will enable large-scale molecular dynamics simulations to explore the conformational landscape and dynamic behavior of Bis(5-oxo-DL-prolinato-N1,O2)zinc over longer timescales.

Table 2: Challenges and Advancements in Computational Modeling of Zinc(II) Complexes

| Challenge | Future Direction | Impact on Bis(5-oxo-DL-prolinato-N1,O2)zinc Research |

| Flexible Coordination Geometry | Development of specialized force fields and ML potentials. mdpi.comnih.gov | Accurate prediction of the preferred coordination geometry and conformational flexibility of the complex. |

| Importance of Non-Covalent Interactions | Improved dispersion corrections and explicit solvent models. | Better understanding of the forces that stabilize the crystal structure and influence its solution behavior. |

| Computational Cost of High-Level Methods | Increased use of ML and NNPs for large-scale simulations. acs.orgnih.govnih.govresearchgate.net | Exploration of dynamic processes, such as ligand exchange and speciation in solution, over longer timescales. |

Exploration of Polymorphism and Solvate Effects in Complex Structure and Function

The solid-state structure of a metal complex can significantly influence its physical and chemical properties. Polymorphism , the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in zinc-containing metal-organic frameworks (MOFs) and other coordination compounds. nsc.rursc.org The different polymorphs of a compound can exhibit variations in solubility, stability, and bioavailability, which are critical parameters for its application.

Future research on Bis(5-oxo-DL-prolinato-N1,O2)zinc should systematically investigate the possibility of polymorphism. This can be achieved through a combination of experimental screening techniques, such as varying crystallization conditions (e.g., solvent, temperature, and concentration), and computational crystal structure prediction methods.

A systematic study of the influence of different solvents on the crystallization of this complex will provide valuable insights into the formation of different solvates and their relative stabilities. This knowledge is crucial for ensuring the batch-to-batch reproducibility of the solid-state form of the compound.

Challenges in Understanding Dynamic Solution-State Behavior and Speciation

While the solid-state structure of Bis(5-oxo-DL-prolinato-N1,O2)zinc can be determined with high precision using X-ray diffraction, its behavior in solution is far more complex and dynamic. acs.org In aqueous solution, the zinc ion can exist as a variety of species, including the hexaaqua complex, [Zn(H₂O)₆]²⁺, and various hydroxo species, depending on the pH. wikipedia.orgnih.gov

When Bis(5-oxo-DL-prolinato-N1,O2)zinc is dissolved, a complex equilibrium is established between the intact complex, the dissociated ligands, and the various solvated zinc species. nih.gov The speciation of zinc in solution, which refers to the distribution of zinc among these different chemical forms, is a critical factor that governs its reactivity and bioavailability. researchgate.netliverpool.ac.uk

A major challenge for future research is to develop a comprehensive understanding of the solution-state behavior of Bis(5-oxo-DL-prolinato-N1,O2)zinc. This will require a multi-pronged approach that combines experimental techniques, such as potentiometry, NMR, and electrospray ionization mass spectrometry (ESI-MS), with advanced computational modeling.

Potentiometric titrations can be used to determine the stability constants of the complex and the pKa values of the ligand, which are essential for constructing accurate speciation diagrams as a function of pH. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be employed to identify the different species present in solution and to study their dynamics. ESI-MS is a powerful tool for detecting the various zinc-containing species in solution and for studying ligand exchange reactions.

By integrating these experimental and computational approaches, researchers can develop a detailed model of the dynamic solution-state chemistry of Bis(5-oxo-DL-prolinato-N1,O2)zinc, which is fundamental to understanding its mechanism of action in biological systems and for the rational design of new applications.